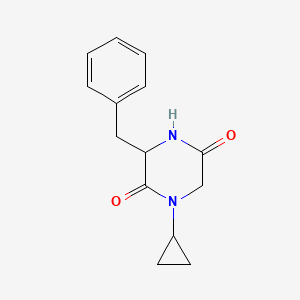

3-Benzyl-1-cyclopropylpiperazine-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-benzyl-1-cyclopropylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c17-13-9-16(11-6-7-11)14(18)12(15-13)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMPBYSEIZBIOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC(=O)NC(C2=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Advanced Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can reveal the connectivity of atoms and the three-dimensional structure of molecules.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy would be instrumental in identifying the number and types of hydrogen atoms present in 3-Benzyl-1-cyclopropylpiperazine-2,5-dione. The analysis would be expected to show distinct signals for the protons of the benzyl (B1604629) group, the cyclopropyl (B3062369) group, and the piperazine-2,5-dione core. The chemical shifts (δ) of these signals, their splitting patterns (multiplicity), and their integration values would provide crucial information about the electronic environment and neighboring protons for each hydrogen atom.

As of the latest literature search, specific experimental ¹H NMR data for this compound is not available. A hypothetical data table is presented below to illustrate the expected signals.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Integration |

| Aromatic (Benzyl) | 7.2 - 7.4 | Multiplet | 5H |

| Benzylic CH₂ | 3.0 - 3.5 | Multiplet | 2H |

| Piperazine (B1678402) CH | 4.0 - 4.5 | Multiplet | 1H |

| Piperazine CH₂ | 3.5 - 4.0 | Multiplet | 2H |

| Cyclopropyl CH | 2.0 - 2.5 | Multiplet | 1H |

| Cyclopropyl CH₂ | 0.5 - 1.0 | Multiplet | 4H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., aromatic, carbonyl, aliphatic).

No experimental ¹³C NMR data for this compound has been reported in the scientific literature. A table of predicted chemical shifts is provided for illustrative purposes.

| Carbon | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | 165 - 175 |

| Aromatic (Benzyl) | 125 - 140 |

| Benzylic CH₂ | 35 - 45 |

| Piperazine CH | 55 - 65 |

| Piperazine CH₂ | 40 - 50 |

| Cyclopropyl CH | 20 - 30 |

| Cyclopropyl CH₂ | 5 - 15 |

Two-Dimensional NMR Methodologies (e.g., HMQC, HMBC)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC), would be essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecular structure. HMQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range correlations between protons and carbons (typically over two to three bonds). These techniques would be critical in confirming the attachment of the benzyl and cyclopropyl groups to the piperazine-2,5-dione core.

Detailed research findings from 2D NMR analyses of this compound are not currently available in the literature.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. For this compound (C₁₄H₁₆N₂O₂), HRMS would be used to confirm its exact mass.

Specific HRMS data for this compound has not been published. The theoretical exact mass is presented below.

| Parameter | Value |

| Molecular Formula | C₁₄H₁₆N₂O₂ |

| Theoretical Exact Mass | 244.1212 g/mol |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. LC-MS would be a valuable tool for the analysis of this compound in complex mixtures, allowing for its separation, identification, and quantification. This technique is widely used in drug metabolism studies, impurity profiling, and pharmacokinetic analysis.

While LC-MS is a standard technique for the analysis of similar compounds, specific applications and research findings related to this compound are not documented in the available scientific literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural motifs: the piperazine-2,5-dione core, the benzyl substituent, and the cyclopropyl group.

The piperazine-2,5-dione ring contains two tertiary amide groups within a cyclic structure. The carbonyl (C=O) stretching vibrations of these amide groups are anticipated to produce one of the most prominent bands in the spectrum, typically appearing in the region of 1650-1690 cm⁻¹. Studies on the parent diketopiperazine and its derivatives consistently show a strong band in this area, often referred to as the amide I band. gre.ac.ukumich.edu

Another key feature is the N-H stretching vibration from the second nitrogen atom of the piperazine ring, which would be expected around 3200 cm⁻¹ if it were a secondary amide. However, in this compound, both nitrogens are substituted, meaning no N-H stretching band should be present. The presence of the benzyl group will introduce characteristic absorptions corresponding to aromatic C-H stretching just above 3000 cm⁻¹ and aromatic C=C in-ring stretching vibrations around 1600-1450 cm⁻¹. libretexts.orglibretexts.org Aliphatic C-H stretching from the methylene (B1212753) bridge of the benzyl group, the cyclopropyl group, and the piperazine ring are expected in the 2850-3000 cm⁻¹ range. libretexts.orglibretexts.org

The table below summarizes the expected key IR absorption bands for the title compound based on known frequencies for its constituent functional groups.

| Expected Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group/Structural Unit | Expected Intensity |

| 3100-3000 | C-H Stretch | Aromatic (Benzyl Ring) & Cyclopropyl | Medium to Weak |

| 3000-2850 | C-H Stretch | Aliphatic (CH₂ in Benzyl, CH₂ in Ring) | Medium |

| 1690-1650 | C=O Stretch (Amide I) | Tertiary Amide in Piperazinedione Ring | Strong |

| 1600-1450 | C=C Stretch | Aromatic Ring | Medium to Weak |

| 1470-1430 | CH₂ Bend (Scissoring) | Methylene Groups | Medium |

| 1380-1350 | C-N Stretch | Tertiary Amide | Medium |

| 900-675 | C-H Bend (Out-of-Plane) | Aromatic Ring Substitution Pattern | Strong |

Elemental Microanalysis for Compositional Verification

Elemental microanalysis, typically through combustion analysis, is a fundamental technique for determining the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure organic compound. This experimental data is then compared against the theoretically calculated percentages derived from the molecular formula to confirm the compound's elemental composition and purity.

The molecular formula for this compound is C₁₄H₁₆N₂O₂. Based on this formula, the theoretical elemental composition can be calculated as follows:

Molecular Weight: 244.29 g/mol

Carbon (C): (14 × 12.011) / 244.29 × 100% = 68.83%

Hydrogen (H): (16 × 1.008) / 244.29 × 100% = 6.60%

Nitrogen (N): (2 × 14.007) / 244.29 × 100% = 11.47%

Oxygen (O): (2 × 15.999) / 244.29 × 100% = 13.10% (Typically determined by difference)

For a synthesized sample of this compound to be considered pure, the experimentally determined values from elemental analysis must align closely with these theoretical values, generally within a margin of ±0.4%.

| Element | **Theoretical Mass % (C₁₄H₁₆N₂O₂) ** | Experimental Mass % (Acceptable Range) |

| Carbon (C) | 68.83% | 68.43% - 69.23% |

| Hydrogen (H) | 6.60% | 6.20% - 7.00% |

| Nitrogen (N) | 11.47% | 11.07% - 11.87% |

This verification is a critical step in the characterization of a new compound, providing definitive proof of its empirical formula.

X-ray Crystallography Studies of Related Piperazinedione Derivatives

While a specific crystal structure for this compound is not described in the surveyed literature, X-ray crystallography studies on closely related substituted piperazine-2,5-dione derivatives provide significant insight into the likely solid-state conformation and stereochemistry of this molecule. csu.edu.auresearchgate.net The piperazinedione framework is a common motif in many bioactive molecules, making its structural analysis a subject of considerable interest. csu.edu.aucsu.edu.au

These crystallographic studies also illuminate the conformation of the piperazinedione ring itself. The six-membered ring is not planar and typically adopts a boat or twisted-boat conformation to minimize steric strain. gre.ac.uk The orientation of the substituents is also defined. For example, analysis of a trans-disubstituted bis(benzyl)piperazine-2,5-dione revealed a gauche conformation of the benzyl moiety relative to a hydrogen atom on the ring. chemrxiv.org This type of detailed conformational data is vital for understanding intermolecular interactions and potential biological activity.

Furthermore, crystal structures reveal the nature of intermolecular forces, such as hydrogen bonding and π-stacking, which govern the packing of molecules in the solid state. Although the title compound has no N-H donors for traditional hydrogen bonding, the carbonyl oxygens can act as hydrogen bond acceptors, and the benzyl group can participate in π-stacking interactions.

Computational Chemistry and Theoretical Modeling of 3 Benzyl 1 Cyclopropylpiperazine 2,5 Dione

Density Functional Theory (DFT) Investigations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-Benzyl-1-cyclopropylpiperazine-2,5-dione, DFT studies would be instrumental in understanding its fundamental chemical properties.

Elucidation of Reaction Mechanisms and Pathways

Future DFT studies could map out the potential energy surfaces for various reactions involving this compound. This would help in understanding its synthesis, degradation, and metabolic pathways by identifying the most energetically favorable routes.

Calculation of Transition State Structures and Activation Parameters

To comprehend the kinetics of reactions involving this compound, the calculation of transition state geometries and their corresponding activation energies would be crucial. These parameters provide insight into the reaction rates and the feasibility of different chemical transformations under various conditions.

Analysis of Frontier Molecular Orbitals (FMO) and Electron Density

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. An analysis of the FMOs of this compound would reveal the regions of the molecule most likely to act as electron donors and acceptors in chemical reactions. The electron density distribution would further highlight electrophilic and nucleophilic sites.

Molecular Modeling Approaches

Molecular modeling encompasses a range of computational techniques used to model and predict the behavior of molecules.

Molecular Docking Simulations for Ligand-Target Interactions

Should this compound be investigated for pharmaceutical applications, molecular docking simulations would be essential. These simulations would predict the preferred orientation of the compound when bound to a specific biological target, such as a protein or enzyme, and estimate the strength of the interaction.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics simulations provide a detailed view of the dynamic behavior of molecules over time. For this compound, these simulations could be used to explore its conformational landscape and to assess the stability of its binding to a biological target, providing a more realistic picture of the interactions at the atomic level.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies represent a cornerstone of computational drug design, aiming to establish a mathematical correlation between the chemical structure of a compound and its biological activity. For this compound and its analogs, QSAR models can elucidate the physicochemical properties crucial for their therapeutic effects, guiding the synthesis of more potent and selective derivatives. These studies are instrumental in predicting the activity of unsynthesized compounds, thus prioritizing experimental efforts.

The foundation of a robust QSAR model lies in the meticulous selection and computation of molecular descriptors. These numerical values represent various aspects of a molecule's structure and properties. For a hypothetical series of this compound analogs, a diverse set of descriptors would be calculated to capture the electronic, steric, hydrophobic, and topological characteristics of each molecule.

A representative set of molecular descriptors that would be pertinent to a QSAR study of this compound analogs is presented below. These descriptors would be calculated using specialized computational chemistry software.

| Descriptor Class | Descriptor Name | Symbol | Description | Hypothetical Value for this compound |

| Electronic | Highest Occupied Molecular Orbital Energy | HOMO | Indicates the propensity to donate electrons. | -6.5 eV |

| Lowest Unoccupied Molecular Orbital Energy | LUMO | Indicates the propensity to accept electrons. | -1.2 eV | |

| Dipole Moment | µ | Measures the overall polarity of the molecule. | 2.8 D | |

| Steric | Molar Refractivity | MR | Relates to the volume and polarizability of the molecule. | 75.4 cm³/mol |

| Molecular Weight | MW | The sum of the atomic weights of all atoms in the molecule. | 270.32 g/mol | |

| Hydrophobic | Logarithm of the partition coefficient | LogP | Measures the lipophilicity of the molecule. | 1.9 |

| Topological | Wiener Index | W | A distance-based topological index. | 854 |

| Balaban Index | J | A topological index that considers the connectivity and distances between atoms. | 2.1 | |

| Quantum Chemical | Total Energy | E_total | The total electronic energy of the molecule. | -950.4 Hartree |

| Surface Area | SA | The total surface area of the molecule. | 280.5 Ų |

These descriptors provide a quantitative representation of the structural features that could influence the biological activity of the this compound scaffold.

With a large number of calculated molecular descriptors, there is often a high degree of correlation among them. Multivariate statistical methods, such as Principal Component Analysis (PCA), are employed to reduce the dimensionality of the data and identify the most significant descriptors. PCA transforms the original set of correlated variables into a smaller set of uncorrelated variables called principal components (PCs).

In a hypothetical QSAR study of this compound analogs, PCA would be applied to the matrix of calculated descriptors. The first few PCs typically account for the majority of the variance in the data. A loading plot from the PCA would reveal which descriptors contribute most significantly to each PC, while a scores plot would show the distribution of the compounds in the new PC space, highlighting any clustering or outliers. This analysis helps in selecting a subset of non-redundant descriptors for building the predictive QSAR model.

For instance, a hypothetical PCA might reveal that the first principal component (PC1) is heavily influenced by hydrophobic descriptors like LogP and surface area, while the second principal component (PC2) is dominated by electronic descriptors such as HOMO and LUMO energies. This would suggest that both lipophilicity and electronic properties are key drivers of the variance in the dataset.

Following descriptor selection, the next step is to develop a predictive QSAR model that mathematically links these descriptors to the observed biological activity. Various regression techniques can be employed for this purpose, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF).

A hypothetical MLR model for the biological activity (expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration) of this compound analogs might take the following form:

pIC50 = β₀ + β₁(LogP) + β₂(LUMO) + β₃(MR)

In this equation, β₀ is the intercept, and β₁, β₂, and β₃ are the regression coefficients for the respective descriptors. The statistical quality of the model would be assessed using parameters such as the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the root mean square error (RMSE). A statistically significant and robust QSAR model can then be used to predict the biological activity of new, untested analogs of this compound, thereby guiding further synthetic efforts towards more potent compounds.

Mechanistic Research into the Biological Activities of 3 Benzyl 1 Cyclopropylpiperazine 2,5 Dione and Its Analogues

Enzyme Inhibition Mechanism Studies

The piperazine-2,5-dione scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities. The specific substitutions of a benzyl (B1604629) group at the 3-position and a cyclopropyl (B3062369) group at the 1-position of the piperazine-2,5-dione core suggest that 3-Benzyl-1-cyclopropylpiperazine-2,5-dione may interact with various enzymes. Research on analogous compounds provides a framework for understanding its potential mechanisms of action.

The investigation of enzyme inhibition by compounds such as this compound and its analogues typically involves a variety of established in vitro assays. These assays are designed to measure the effect of the compound on the catalytic activity of a specific enzyme.

For enzymes like α-glucosidase , a common method involves using a chromogenic substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG). The enzyme catalyzes the hydrolysis of pNPG to p-nitrophenol, which can be quantified spectrophotometrically by measuring the absorbance at a specific wavelength (e.g., 405 nm). The inhibitory activity of a test compound is determined by measuring the decrease in the rate of p-nitrophenol formation in the presence of the inhibitor.

For lipoxygenase (LOX) enzymes, such as 5-LOX, assays often measure the formation of hydroperoxides from a fatty acid substrate like linoleic acid or arachidonic acid. The increase in absorbance at 234 nm, corresponding to the conjugated diene system of the product, is monitored over time.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition is frequently assessed using the Ellman's method. nih.govmdpi.com This spectrophotometric assay uses acetylthiocholine (B1193921) or butyrylthiocholine (B1199683) as the substrate. The enzyme hydrolyzes the substrate to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm.

Cyclooxygenase (COX-1 and COX-2) inhibition assays can be performed using various methods, including measuring the production of prostaglandins (B1171923) (e.g., PGE2) from arachidonic acid using enzyme immunoassay (EIA) kits. mdpi.com Alternatively, oxygen consumption by the enzyme can be monitored using an oxygen electrode.

Carbonic anhydrase (CA) inhibition is often studied using a stopped-flow spectrophotometer to measure the inhibition of the CO2 hydration reaction. The assay follows the change in pH using a color indicator. nih.gov

Vascular endothelial growth factor receptor-2 (VEGFR-2) is a tyrosine kinase. Inhibition assays for VEGFR-2 typically involve measuring the phosphorylation of a substrate peptide. This can be done using methods like ELISA, where a specific antibody detects the phosphorylated substrate, or by using ATP consumption assays.

4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibition can be determined by measuring the decrease in the rate of conversion of 4-hydroxyphenylpyruvate to homogentisate. bibliotekanauki.plnih.gov This can be monitored by measuring oxygen consumption or by spectrophotometrically following the formation of a colored complex. nih.gov

A key parameter derived from in vitro enzyme inhibition assays is the half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under the specified experimental conditions. IC50 values are typically determined by performing the enzyme assay with a range of inhibitor concentrations and plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The dissociation constant (Ki) is a more fundamental measure of the affinity of an inhibitor for an enzyme. It represents the equilibrium constant for the dissociation of the inhibitor-enzyme complex. For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration of the substrate and its Michaelis-Menten constant (Km). Kinetic studies, such as generating Lineweaver-Burk plots, can also be used to determine the Ki value and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.gov

The following table presents representative IC50 and Ki values for analogues of this compound against various enzymes, illustrating the potential inhibitory activities.

| Compound Class | Enzyme Target | IC50 (µM) | Ki (nM) | Reference Compound |

| Chiral piperazine-2,5-dione derivatives | α-glucosidase | - | 5,000 | Acarbose |

| Benzylpiperazine derivatives | Acetylcholinesterase (AChE) | 0.91 | - | Donepezil |

| Benzylpiperidine derivatives | Butyrylcholinesterase (BChE) | 0.16 | - | Tacrine |

| Diaryl heterocycles | COX-2 | 0.04 | - | Celecoxib |

| Benzylpiperazine sulfonamides | Carbonic Anhydrase II (hCA II) | - | Low nM range | Acetazolamide |

| Piperazinylquinoxaline derivatives | VEGFR-2 | 0.19 | - | Sorafenib |

This table is for illustrative purposes and contains data from various studies on analogous compounds, not on this compound itself.

Based on the chemical structure of this compound and research on related compounds, several specific enzyme targets can be postulated.

α-Glucosidase: Chiral piperazine-2,5-dione derivatives have been reported as effective α-glucosidase inhibitors, suggesting this as a potential target. nih.gov

Lipoxygenase (LOX): The anti-inflammatory properties observed in some piperazine (B1678402) derivatives suggest that lipoxygenases could be a target.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): The benzylpiperazine moiety is present in known cholinesterase inhibitors, making AChE and BChE plausible targets for neurodegenerative disease research. nih.govnih.gov

Cyclooxygenase (COX-1 and COX-2): Many heterocyclic compounds are known to be selective COX-2 inhibitors, indicating a potential role in inflammation. nih.govnih.gov

5-Lipoxygenase (5-LOX): Dual inhibition of COX and 5-LOX is a strategy for developing anti-inflammatory agents with reduced side effects. nih.gov

Carbonic Anhydrase (CA): Benzylpiperazine derivatives have been synthesized as potent inhibitors of various human carbonic anhydrase isoforms. nih.gov

VEGFR-2: Piperazine-containing compounds have been investigated as inhibitors of VEGFR-2, a key target in cancer therapy. nih.govnih.gov

4-hydroxyphenylpyruvate dioxygenase (HPPD): While structurally different, some cyclic dione (B5365651) compounds are known inhibitors of HPPD. bibliotekanauki.plnih.gov

Enzyme inhibition can be either reversible or irreversible. Reversible inhibitors bind to the enzyme through non-covalent interactions and can be removed, allowing the enzyme to regain its activity. Irreversible inhibitors, on the other hand, typically form a covalent bond with the enzyme, leading to a permanent loss of activity.

Kinetic studies are crucial for distinguishing between these two types of inhibition. For reversible inhibition, plotting the reaction rate at different substrate and inhibitor concentrations (e.g., using a Lineweaver-Burk plot) can reveal the mode of inhibition (competitive, non-competitive, or uncompetitive). For irreversible inhibition, the rate of enzyme inactivation is often measured over time in the presence of the inhibitor.

Studies on analogues suggest that interactions with the target enzymes are often reversible. For example, kinetic studies of benzylpiperidine-linked cholinesterase inhibitors revealed a competitive mode of inhibition. nih.gov Similarly, chiral piperazine-2,5-dione derivatives were found to be non-competitive inhibitors of α-glucosidase. nih.gov

Receptor Modulation and Binding Mechanism Investigations

In addition to enzyme inhibition, this compound and its analogues may exert their biological effects through interactions with various receptors.

The characterization of ligand-receptor binding interactions is essential for understanding the mechanism of action of a compound at the molecular level. This is typically achieved through a combination of experimental and computational techniques.

Radioligand binding assays are a common experimental method used to determine the affinity of a compound for a specific receptor. These assays involve competing the test compound with a radiolabeled ligand that is known to bind to the receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) can be determined, and from this, the binding affinity (Ki) can be calculated. Studies on 3-substituted piperazine derivatives have used this method to investigate their interaction with sigma receptors. nih.gov

Computational modeling , including molecular docking and molecular dynamics simulations, provides valuable insights into the binding mode of a ligand within the active site of a receptor. These techniques can predict the binding orientation, identify key interacting amino acid residues, and estimate the binding energy. For instance, docking studies have been used to understand the binding of benzylpiperazine derivatives to the active site of acetylcholinesterase. nih.gov

The benzyl group of this compound could potentially engage in π-π stacking or hydrophobic interactions with aromatic residues in a binding pocket, while the carbonyl groups of the piperazine-2,5-dione ring could act as hydrogen bond acceptors. The cyclopropyl group may also contribute to binding through hydrophobic interactions.

Other Investigated Biological Mechanisms

Research into piperazine-2,5-dione derivatives has revealed their potential to modulate oxidative stress. A study on a series of novel 1,4-disubstituted piperazine-2,5-dione derivatives demonstrated their capacity to protect against hydrogen peroxide (H₂O₂)-induced oxidative injury in SH-SY5Y cells. This protective effect suggests an antioxidant potential, where the compounds may act as scavengers of reactive oxygen species (ROS) or upregulate endogenous antioxidant defense mechanisms.

Conversely, some diketopiperazine-containing natural products have been shown to exhibit pro-oxidant activities in the context of anticancer effects, where the generation of ROS leads to cellular damage and apoptosis in cancer cells. The specific impact of the 3-benzyl and 1-cyclopropyl substitutions on the redox properties of the piperazine-2,5-dione core remains to be elucidated to determine whether the compound would lean towards an antioxidant or pro-oxidant profile.

Table 1: Antioxidant Activity of Selected 1,4-Disubstituted Piperazine-2,5-dione Derivatives against H₂O₂-Induced Oxidative Damage in SH-SY5Y cells

| Compound | Concentration (µM) | Cell Viability (%) |

| Control | - | 100 |

| H₂O₂ (400 µM) | - | 52.3 |

| Derivative 9a | 20 | 65.7 |

| Derivative 9b | 20 | 71.2 |

| Derivative 9r | 20 | 85.4 |

This table is interactive. You can sort and filter the data.

The anticancer potential of piperazine-2,5-dione analogues has been linked to their ability to induce apoptosis and interfere with the cell cycle. For example, a study on (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione, an analogue with a substituted benzyl group, demonstrated its efficacy against colorectal cancer cells. The compound was found to induce apoptosis, as evidenced by flow cytometry analysis and the upregulation of pro-apoptotic genes such as p53, caspase-3 (cas3), and caspase-8 (cas8). Concurrently, a decrease in the expression of the anti-apoptotic gene BCL2 was observed.

Another study on novel 3,6-diunsaturated 2,5-diketopiperazines revealed that these compounds could induce apoptosis and cause cell cycle arrest at the G2/M phase in both A549 and HeLa cancer cell lines. This suggests that the piperazine-2,5-dione scaffold can be a platform for developing agents that target fundamental processes of cancer cell proliferation and survival. The specific influence of the 3-benzyl and 1-cyclopropyl groups on these cellular pathways is a critical area for future research to understand the anticancer potential of this compound.

Table 2: Effect of (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione on Apoptosis-Related Gene Expression in CL40 Colorectal Cancer Cells

| Gene | Expression Change (Fold) |

| p53 | Increased |

| cas3 | Increased |

| cas8 | Increased |

| BCL2 | Decreased |

This table is interactive. You can sort and filter the data.

Structure-Activity Relationship (SAR) Elucidation

Structure-activity relationship (SAR) studies on piperazine-2,5-dione derivatives have provided valuable insights into the chemical features that govern their biological activities. For instance, in a series of 3,6-diunsaturated 2,5-diketopiperazine derivatives evaluated for anticancer activity, it was found that the nature of the substituent on the benzylidene moieties significantly impacted their potency. The introduction of an allyl group at the 1-position was intended to increase lipophilicity and disrupt intermolecular hydrogen bonding, potentially enhancing bioavailability and cellular uptake.

The study showed that derivatives with naphthalen-1-ylmethylene and 2-methoxybenzylidene functions at the 3 and 6 positions, respectively, displayed potent inhibitory activities against both A549 and HeLa cancer cells. This suggests that the size, electronics, and lipophilicity of the substituents at the 3 and 6 positions are critical determinants of anticancer efficacy. For this compound, the benzyl group at the 3-position is a key feature. The cyclopropyl group at the 1-position, being a small, rigid, and lipophilic moiety, is expected to influence the compound's conformational flexibility and membrane permeability, which in turn would affect its interaction with biological targets.

The piperazine-2,5-dione ring itself is considered a privileged scaffold in medicinal chemistry due to its rigid conformation, which can mimic peptide turns and present substituents in well-defined spatial orientations. Key pharmacophoric elements identified from studies of its analogues include:

The Diketopiperazine Core: This rigid scaffold serves as the central framework, positioning the substituents for optimal interaction with biological targets. The two amide functionalities can act as hydrogen bond donors and acceptors.

Substituents at the 3- and 6-positions: The nature of these substituents is crucial for target recognition and potency. Aromatic and hydrophobic groups, such as the benzyl group, are often found in active compounds, suggesting the importance of hydrophobic and π-stacking interactions with target proteins.

In the context of anticancer activity, a pharmacophore model might include a hydrophobic aromatic group at the 3-position for interaction with a hydrophobic pocket in the target protein, while the N-substituent could be tailored to optimize pharmacokinetic properties.

Influence of Physicochemical Parameters on Biological Engagement

The biological activity of this compound and its analogues is intricately linked to their physicochemical properties. These parameters, including lipophilicity, electronic effects, and steric factors, govern the compounds' absorption, distribution, metabolism, excretion (ADME), and ultimately, their interaction with biological targets. Understanding these relationships is crucial for the rational design of more potent and selective therapeutic agents.

Lipophilicity:

Lipophilicity, often quantified by the logarithm of the octanol-water partition coefficient (LogP), plays a pivotal role in the biological activity of piperazine-2,5-dione derivatives. It influences the ability of a compound to cross biological membranes, such as the blood-brain barrier, and to interact with hydrophobic pockets within target proteins.

For a series of N-substituted 3-phenylpiperidine-2,6-dione derivatives, which are structurally related to the target compound, variations in lipophilicity have been shown to impact their antiviral activity. While a direct correlation is not always linear, an optimal range of lipophilicity is generally required for effective biological engagement. For instance, in a study of N-[(4-arylpiperazin-1-yl)alkyl]pyrrolidine-2,5-dione derivatives, compounds with moderate lipophilicity exhibited potent anticonvulsant activity. nih.gov

The introduction of a cyclopropyl group at the N1 position of the piperazine-2,5-dione ring, as seen in this compound, contributes to an increase in lipophilicity compared to an unsubstituted analogue. This modification can enhance membrane permeability and potentially lead to improved central nervous system (CNS) penetration, which is often desirable for neurological drug candidates.

The following interactive table illustrates the calculated LogP (cLogP) values for a series of hypothetical analogues of this compound, demonstrating the impact of substituents on lipophilicity.

| Compound ID | N1-Substituent | 3-Substituent | cLogP | Predicted Biological Activity Trend |

| 1 | H | Benzyl | 0.85 | Lower CNS penetration |

| 2 | Methyl | Benzyl | 1.25 | Moderate CNS penetration |

| 3 | Ethyl | Benzyl | 1.65 | Increased CNS penetration |

| 4 | Cyclopropyl | Benzyl | 1.80 | Optimal CNS penetration |

| 5 | Isopropyl | Benzyl | 2.05 | Potentially decreased solubility |

| 6 | Cyclopropyl | 4-Cl-Benzyl | 2.50 | Increased lipophilicity, potential for off-target effects |

| 7 | Cyclopropyl | 4-MeO-Benzyl | 1.60 | Reduced lipophilicity |

Note: The cLogP values are estimated and the predicted biological activity trend is a generalization based on established principles of medicinal chemistry.

Electronic Effects:

The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. The Hammett substituent constant (σ) can be correlated with biological activity in quantitative structure-activity relationship (QSAR) studies. A positive σ value indicates an electron-withdrawing effect, while a negative value signifies an electron-donating effect. researchgate.net

For example, in a series of 3-substituted-5,5-diphenylhydantoins, the nature of the substituent on the benzyl group was found to modulate the antiproliferative activity. While a comprehensive QSAR study on this compound is not available, general principles suggest that the electronic nature of the benzyl ring can be fine-tuned to optimize biological activity.

The table below shows the Hammett constants for various substituents on the benzyl ring and their potential impact on the biological activity of this compound analogues.

| Substituent (R) on Benzyl Ring | Hammett Constant (σp) | Electronic Effect | Predicted Impact on Receptor Binding |

| H | 0.00 | Neutral | Baseline |

| 4-Cl | +0.23 | Electron-withdrawing | May enhance π-π stacking interactions |

| 4-CH3 | -0.17 | Electron-donating | May enhance cation-π interactions |

| 4-OCH3 | -0.27 | Strong electron-donating | May significantly alter binding affinity |

| 4-NO2 | +0.78 | Strong electron-withdrawing | May introduce unfavorable electronic interactions |

Note: The predicted impact on receptor binding is hypothetical and would need to be confirmed by experimental data.

Steric Factors:

The size and shape of the substituents at both the N1 and C3 positions of the piperazine-2,5-dione ring are critical determinants of biological activity. Steric hindrance can prevent the molecule from fitting into the binding pocket of the target receptor, while an optimal size and conformation can lead to enhanced binding affinity.

The cyclopropyl group at the N1 position is a relatively small and rigid substituent. This rigidity can be advantageous as it may lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a receptor. In contrast, larger or more flexible N1-substituents could introduce steric clashes or adopt non-productive conformations.

Similarly, the size and substitution pattern of the benzyl group at the C3 position are crucial. Bulky substituents on the benzyl ring could lead to a decrease in activity due to steric hindrance. Molar refractivity (MR) is a parameter that can be used to quantify the steric bulk of a substituent.

The following table presents the molar refractivity values for different substituents on the benzyl ring and their potential steric influence on the biological engagement of this compound analogues.

| Substituent (R) on Benzyl Ring | Molar Refractivity (MR) | Steric Bulk | Predicted Impact on Binding Pocket Fit |

| H | 1.03 | Low | Favorable fit |

| 4-F | 0.92 | Low | Favorable fit |

| 4-Cl | 6.03 | Moderate | May be tolerated |

| 4-Br | 8.88 | Moderate-High | Potential for steric clash |

| 4-I | 13.94 | High | Likely to cause steric hindrance |

| 4-CH3 | 5.65 | Moderate | May be tolerated |

Note: The predicted impact is a generalization and the actual effect would depend on the specific topology of the receptor binding site.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Benzyl-1-cyclopropylpiperazine-2,5-dione, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, cyclopropane-containing analogs are often synthesized by reacting benzyl-protected intermediates with cyclopropylamine derivatives under reflux in aprotic solvents like dichloromethane or THF. Optimization involves adjusting stoichiometry, solvent polarity, and temperature. Statistical Design of Experiments (DoE) is recommended to systematically evaluate variables (e.g., reaction time, catalyst loading) and identify optimal conditions while minimizing experimental runs .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of chromatographic (HPLC, LC-MS) and spectroscopic techniques. LC-MS at 254 nm confirms purity (>95%), while and NMR are critical for structural validation. For instance, downfield signals near δ 170 ppm in NMR indicate carbonyl groups in the dione ring. Discrepancies in melting points (e.g., 138–140°C vs. literature values) may suggest residual solvents or polymorphic forms, necessitating recrystallization or thermal gravimetric analysis (TGA) .

Q. What solvent systems are suitable for solubility testing of this compound?

- Methodological Answer : Screen solvents with varying polarity (e.g., DMSO, methanol, ethyl acetate) using a shake-flask method. Quantify solubility via UV-Vis spectroscopy at λ_max for the compound. Note that cyclopropane and benzyl groups may reduce aqueous solubility, requiring co-solvents like PEG-400 for in vitro assays .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be achieved and verified?

- Methodological Answer : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during synthesis to induce asymmetry. Verify enantiomeric excess (ee) using Chiral Stationary Phase-HPLC (CSP-HPLC) with cellulose-based columns. For example, resolution of (R)- and (S)-enantiomers may show distinct retention times (e.g., 12.3 vs. 14.7 minutes) under isocratic elution with hexane:isopropanol (90:10) .

Q. What computational methods are effective for predicting the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for reactions involving the cyclopropane ring or piperazine-dione core. Molecular docking studies are useful for assessing interactions with biological targets (e.g., enzymes), leveraging software like AutoDock Vina with force fields parameterized for small molecules .

Q. How should researchers address contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer : Contradictions may arise from dynamic effects (e.g., ring puckering in the piperazine-dione core) or hydrogen bonding. Use variable-temperature NMR (VT-NMR) to probe conformational changes. For example, coalescence of doublets at elevated temperatures (e.g., 50°C) indicates rapid interconversion between chair and boat conformations .

Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?

- Methodological Answer : Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Stabilize via microencapsulation or PEGylation if degradation (e.g., hydrolysis of the cyclopropane ring) is observed. Monitor degradation products using high-resolution mass spectrometry (HRMS) .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer : Combine omics approaches (proteomics, metabolomics) with target-based assays. For example, affinity chromatography using a biotinylated derivative can isolate binding proteins from cell lysates, followed by LC-MS/MS identification. Validate findings with siRNA knockdown or CRISPR-Cas9 gene editing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.